2-Ethoxy-2-(oxan-3-yl)ethanamine;hydrochloride
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Overview
Description
2-Ethoxy-2-(oxan-3-yl)ethanamine;hydrochloride is a chemical compound with the molecular formula C9H19NO2·HCl. It is commonly used in various scientific research applications due to its unique chemical properties. The compound is known for its stability and reactivity, making it a valuable substance in both academic and industrial settings .
Mechanism of Action
Target of Action
Amines, which “2-Ethoxy-2-(oxan-3-yl)ethanamine;hydrochloride” is a type of, often interact with various biological targets such as receptors and enzymes .
Mode of Action
The mode of action of amines can vary greatly depending on their structure and the target they interact with. They can act as agonists or antagonists at receptors, or they can inhibit or activate enzymes .
Biochemical Pathways
Amines can be involved in a variety of biochemical pathways. For example, they can participate in reactions forming oximes and hydrazones .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of amines can vary greatly depending on their structure. Factors such as the compound’s size, charge, and hydrophobicity can influence its bioavailability .
Result of Action
The molecular and cellular effects of amines depend on their specific targets and mode of action. They can have a wide range of effects, from altering cell signaling to inhibiting enzyme activity .
Action Environment
The action, efficacy, and stability of amines can be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethoxy-2-(oxan-3-yl)ethanamine;hydrochloride typically involves the reaction of 2-ethoxyethanol with oxirane (ethylene oxide) to form 2-ethoxy-2-(oxan-3-yl)ethanol. This intermediate is then reacted with ammonia to produce 2-ethoxy-2-(oxan-3-yl)ethanamine. Finally, the amine is treated with hydrochloric acid to yield the hydrochloride salt .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and pH .
Chemical Reactions Analysis
Types of Reactions: 2-Ethoxy-2-(oxan-3-yl)ethanamine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy or oxan-3-yl groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like halides (Cl-, Br-) and amines are used under basic or acidic conditions.
Major Products Formed:
Oxidation: Corresponding oxides or ketones.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Ethoxy-2-(oxan-3-yl)ethanamine;hydrochloride is widely used in scientific research, including:
Chemistry: As a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: In the study of biochemical pathways and as a probe in molecular biology experiments.
Industry: Used in the production of specialty chemicals and as a stabilizer in various formulations.
Comparison with Similar Compounds
2-(2-(2-Ethoxyethoxy)ethoxy)ethanamine: Similar in structure but with different functional groups.
N-ethyl-Ethanamine: Shares the ethanamine backbone but differs in substituents.
Etazene (etodesnitazene): A related compound with different pharmacological properties .
Uniqueness: 2-Ethoxy-2-(oxan-3-yl)ethanamine;hydrochloride is unique due to its specific combination of ethoxy and oxan-3-yl groups, which confer distinct chemical and physical properties. These properties make it particularly useful in applications requiring stability and reactivity .
Properties
IUPAC Name |
2-ethoxy-2-(oxan-3-yl)ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO2.ClH/c1-2-12-9(6-10)8-4-3-5-11-7-8;/h8-9H,2-7,10H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKMFIVDBJVTJGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CN)C1CCCOC1.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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